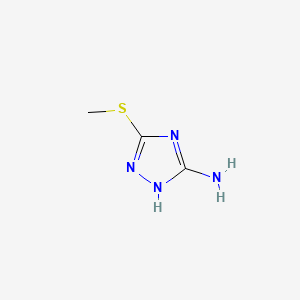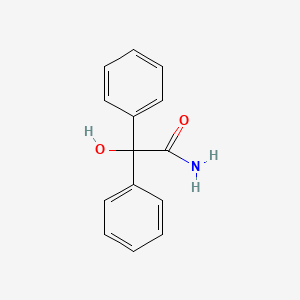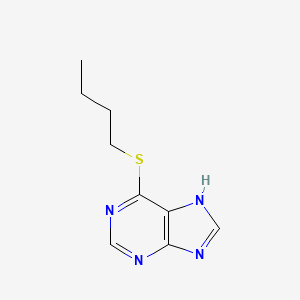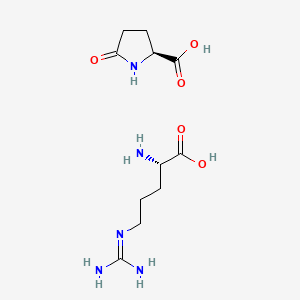
L-アルギニン-L-ピログルタミン酸
説明
L-Arginine-L-pyroglutamate, also known as L-Arginine-L-pyroglutamate, is a useful research compound. Its molecular formula is C11H21N5O5 and its molecular weight is 303.32 g/mol. The purity is usually 95%.
The exact mass of the compound L-Arginine-L-pyroglutamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality L-Arginine-L-pyroglutamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine-L-pyroglutamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
細菌のシグナル伝達
L-アルギニン-L-ピログルタミン酸は、細菌のシグナル伝達経路におけるモジュレーターとして同定されています。 細菌のセカンドメッセンジャーであるサイクリックジGMPの濃度に影響を与え、これはバイオフィルムの形成と運動性に重要です .
心臓血管の健康
医学の分野では、L-アルギニン-L-ピログルタミン酸の補充は、心血管または代謝性疾患の患者において内皮機能の改善に関連付けられています。 一酸化窒素の産生と血管の健康への影響から、これらの状態に対する潜在的な治療法と考えられています .
生化学研究
生化学では、L-アルギニン-L-ピログルタミン酸はアルギニンの供給源として機能します。 アミノ酸の代謝と、一酸化窒素などの他の化合物への変換を研究するために使用されます。一酸化窒素は、いくつかの生理学的プロセスにおいて重要な役割を果たします .
栄養補助食品
この化合物は栄養学においても重要であり、アルギニンの食事摂取量を高めるために使用されます。 成長ホルモンの産生をサポートし、特に栄養失調や筋肉の消耗などの状態において栄養状態を改善すると考えられています .
スポーツ科学
L-アルギニン-L-ピログルタミン酸は、スポーツ科学における潜在的な利点について研究されています。 一酸化窒素レベルを高めることで運動能力を向上させる可能性があります。一酸化窒素は、筋肉の成長と発達を促進し、持久力運動中の疲労を軽減する可能性があります .
神経科学
神経科学では、血液脳関門を介したアミノ酸の輸送が重要です。 L-アルギニン-L-ピログルタミン酸は、このプロセスにおける役割について研究されており、脳機能と神経伝達物質の合成に影響を与える可能性があります .
製薬開発
製薬業界は、L-アルギニン-L-ピログルタミン酸を新たな薬剤の開発に利用しています。 アミノ酸塩としての特性により、ホルモン産生を助け、筋肉と靭帯の機能をサポートする製剤を作成するための候補となっています .
成長ホルモンの研究
最後に、L-アルギニン-L-ピログルタミン酸は、成長ホルモン分泌に関する研究で使用されています。 成長ホルモンとインスリン様成長因子の発現への影響について調査されています。これらは細胞の成長と分化に不可欠です .
作用機序
Target of Action
L-Arginine-L-pyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid . It primarily targets the biochemical pathways involving L-arginine, a semi-essential amino acid . L-arginine is a precursor for the synthesis of nitric oxide (NO), a potent vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .
Mode of Action
L-Arginine-L-pyroglutamate acts as a delivery form of arginine . It is involved in the production of NO through its metabolism . The compound can stimulate insulin secretion acutely but reduce beta cell secretory function and proliferation following chronic exposure .
Biochemical Pathways
L-Arginine-L-pyroglutamate affects several biochemical pathways. It is involved in the arginase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the metabolism of L-arginine, which is a major metabolic hub in many organisms . L-Arginine can be converted into urea and ornithine, which is subsequently catalyzed into glutamate .
Pharmacokinetics
It is known that the compound is soluble in cold water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Arginine-L-pyroglutamate.
Result of Action
L-Arginine-L-pyroglutamate has been shown to have several effects at the molecular and cellular levels. It enhances memory and cognition by boosting levels of neurotransmitters in the brain . It can also help to reduce anxiety and stress levels . In addition, it has been found to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance .
Action Environment
The action of L-Arginine-L-pyroglutamate can be influenced by various environmental factors. For instance, the compound is hazardous if ingested or inhaled in concentrated form and is slightly hazardous in case of skin and eye contact . Therefore, the environment in which the compound is used can affect its action, efficacy, and stability.
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-WOYAITHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
| Record name | L-Arginine L-pyroglutamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/L-Arginine_L-pyroglutamate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971695 | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-06-6 | |
| Record name | Arginine PCA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56265-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine PCA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056265066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine PCA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-L-proline, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/808T94CEU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solubility of L-Arginine-L-pyroglutamate?
A1: Understanding the solubility behavior of L-Arginine-L-pyroglutamate in different solvents is crucial for various pharmaceutical applications. [] This knowledge is essential for developing efficient crystallization processes, which are key for obtaining the compound in its desired polymorphic form with the appropriate particle size and purity for drug formulation. [] Furthermore, solubility data helps predict the compound's behavior in different environments, ultimately influencing its bioavailability and effectiveness.
Q2: What did the researchers discover about the solubility of L-Arginine-L-pyroglutamate in the study?
A2: The research investigated the solubility of L-Arginine-L-pyroglutamate in nine different pure solvents (water, methanol, ethanol, n-propanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide, and dimethylsulfoxide) and a binary mixture of water and ethanol. [] The study found that temperature significantly impacted solubility, with L-Arginine-L-pyroglutamate exhibiting higher solubility at elevated temperatures in all tested solvents. [] This information is valuable for optimizing crystallization procedures and developing suitable formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



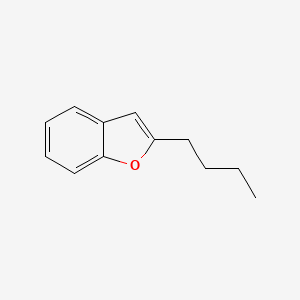

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)




